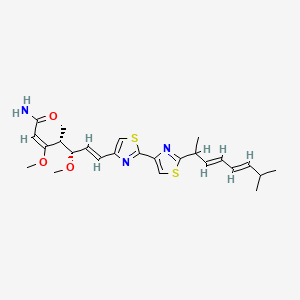

(+)-Myxothiazol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H33N3O3S2 |

|---|---|

Molecular Weight |

487.7 g/mol |

IUPAC Name |

(2E,4R,5S,6E)-3,5-dimethoxy-4-methyl-7-[2-[2-[(3E,5E)-7-methylocta-3,5-dien-2-yl]-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]hepta-2,6-dienamide |

InChI |

InChI=1S/C25H33N3O3S2/c1-16(2)9-7-8-10-17(3)24-28-20(15-33-24)25-27-19(14-32-25)11-12-21(30-5)18(4)22(31-6)13-23(26)29/h7-18,21H,1-6H3,(H2,26,29)/b9-7+,10-8+,12-11+,22-13+/t17?,18-,21+/m1/s1 |

InChI Key |

XKTFQMCPGMTBMD-YCSHSZEBSA-N |

SMILES |

CC(C)C=CC=CC(C)C1=NC(=CS1)C2=NC(=CS2)C=CC(C(C)C(=CC(=O)N)OC)OC |

Isomeric SMILES |

C[C@H]([C@H](/C=C/C1=CSC(=N1)C2=CSC(=N2)C(C)/C=C/C=C/C(C)C)OC)/C(=C\C(=O)N)/OC |

Canonical SMILES |

CC(C)C=CC=CC(C)C1=NC(=CS1)C2=NC(=CS2)C=CC(C(C)C(=CC(=O)N)OC)OC |

Pictograms |

Acute Toxic |

Synonyms |

2,6-heptadienamide, 7-(2'-(1,6-dimethyl-2,4-heptadienyl)(2,4'-bithiazol)-4-yl)-3,5-dimethoxy-4-methyl- myxothiazol |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of (+)-Myxothiazol on the Cytochrome bc1 Complex

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular mechanism by which (+)-Myxothiazol, a potent inhibitor of cellular respiration, exerts its effects on the cytochrome bc1 complex (also known as complex III). This compound is a natural product derived from the myxobacterium Myxococcus fulvus and serves as a critical tool in the study of mitochondrial electron transport and as a lead compound in the development of antifungal agents.[1] This document details its binding site, inhibitory action, and impact on the Q-cycle, supported by quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a deeper understanding of its structure-function relationship.

Introduction to the Cytochrome bc1 Complex and the Q-Cycle

The cytochrome bc1 complex is a multi-subunit transmembrane protein essential for cellular respiration in most eukaryotes and many prokaryotes.[2] It catalyzes the transfer of electrons from ubiquinol (QH2) to cytochrome c, a process coupled to the translocation of protons across the inner mitochondrial membrane, thereby contributing to the proton-motive force that drives ATP synthesis.

The function of the cytochrome bc1 complex is best described by the protonmotive Q-cycle mechanism. This cycle involves two distinct quinone-binding sites: the ubiquinol oxidation (Qo) site, located on the positive (P) side of the inner mitochondrial membrane, and the ubiquinone reduction (Qi) site, on the negative (N) side.

At the Qo site, a molecule of ubiquinol is oxidized, releasing two protons into the intermembrane space. The two electrons from ubiquinol follow separate pathways. One electron is transferred via a high-potential chain, consisting of the Rieske iron-sulfur protein (ISP) and cytochrome c1, ultimately reducing cytochrome c. The second electron is transferred through a low-potential chain, involving the two b-type hemes (bL and bH) of cytochrome b, to the Qi site where it reduces a molecule of ubiquinone. A second turnover at the Qo site is required to fully reduce the semiquinone intermediate at the Qi site to ubiquinol, consuming two protons from the mitochondrial matrix.

This compound: A Potent Inhibitor of the Qo Site

This compound is a specific and potent inhibitor of the cytochrome bc1 complex. It is classified as a Qo site inhibitor, meaning it binds to and blocks the ubiquinol oxidation site.

Binding Site and Molecular Interactions

Crystallographic studies of the cytochrome bc1 complex in the presence of this compound have precisely defined its binding pocket.[3][4] Myxothiazol binds in the 'b-proximal' region of the Qo site on the cytochrome b subunit, in close proximity to the low-potential heme bL.[5] Its binding pocket is formed by several helices of cytochrome b.[4]

A key feature of Myxothiazol's interaction is that, unlike other Qo inhibitors such as stigmatellin, it does not form a hydrogen bond with the Rieske iron-sulfur protein.[5] Instead, it is thought to displace ubiquinol from its binding site. This binding mode has important consequences for the conformation and mobility of the Rieske protein.

Mechanism of Inhibition

This compound acts as a competitive inhibitor of ubiquinol at the Qo site.[5] By occupying this site, it physically obstructs the binding of the natural substrate, ubiquinol, thereby preventing its oxidation. This blockage has two primary consequences:

-

Inhibition of Electron Transfer to the Rieske Iron-Sulfur Protein: Myxothiazol directly blocks the transfer of the first electron from ubiquinol to the 2Fe-2S cluster of the Rieske ISP.[5][6] This is the primary inhibitory action that halts the flow of electrons through the high-potential chain to cytochrome c1 and subsequently to cytochrome c.

-

Disruption of the Q-Cycle: By preventing the initial oxidation of ubiquinol, Myxothiazol effectively shuts down the entire Q-cycle. This leads to the cessation of proton translocation across the inner mitochondrial membrane at this site and halts the reduction of ubiquinone at the Qi site.

The binding of Myxothiazol also induces a characteristic red-shift in the visible absorption spectrum of the reduced heme bL, which can be used to monitor its interaction with the complex.[5]

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound has been quantified in various studies. The following table summarizes key quantitative data.

| Parameter | Organism/System | Value | Reference |

| IC50 | Beef heart mitochondria (Oxygen consumption) | 0.58 mol/mol cytochrome b | [1] |

| IC50 | Submitochondrial particles (NADH oxidation) | 0.45 mol/mol cytochrome b | [1] |

| Effect on Cytochrome c Reduction | Rubrivivax gelatinosus membranes | Highly resistant (k ≈ 0.046 s⁻¹ with and without inhibitor) | [7] |

Experimental Protocols

The elucidation of the mechanism of action of this compound has relied on a variety of biochemical and biophysical techniques. Detailed methodologies for key experiments are provided below.

Cytochrome bc1 Complex Activity Assay

This protocol describes a common method for measuring the ubiquinol-cytochrome c reductase activity of the isolated cytochrome bc1 complex and its inhibition by this compound.

Materials:

-

Isolated cytochrome bc1 complex

-

Decylubiquinol (DBH2) as the electron donor substrate

-

Horse heart cytochrome c as the electron acceptor

-

Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4, 1 mM EDTA)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Spectrophotometer capable of measuring absorbance changes at 550 nm

Procedure:

-

Prepare the reaction mixture in a cuvette containing the assay buffer and a known concentration of oxidized cytochrome c.

-

Add a specific amount of the isolated cytochrome bc1 complex to the cuvette.

-

To measure inhibition, add varying concentrations of this compound to the reaction mixture and incubate for a short period.

-

Initiate the reaction by adding a saturating concentration of the substrate, decylubiquinol.

-

Immediately monitor the reduction of cytochrome c by recording the increase in absorbance at 550 nm over time. The initial rate of the reaction is determined from the linear portion of the absorbance curve.

-

The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of this compound. IC50 values can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Crystallization of the Cytochrome bc1 Complex with this compound

This protocol outlines a general procedure for obtaining crystals of the cytochrome bc1 complex in the presence of this compound for X-ray crystallographic analysis.

Materials:

-

Purified and concentrated cytochrome bc1 complex

-

Detergent solution (e.g., lauryldimethylamine N-oxide (LDAO) or n-dodecyl-β-D-maltoside (DDM))

-

Precipitant solution (e.g., polyethylene glycol (PEG), salts)

-

This compound

-

Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)

Procedure:

-

The purified cytochrome bc1 complex is incubated with a molar excess of this compound to ensure saturation of the binding sites.

-

The complex-inhibitor solution is mixed with a precipitant solution at various ratios in the wells of a crystallization plate.

-

The plates are sealed and incubated under controlled temperature conditions to allow for slow vapor diffusion, which gradually increases the concentration of the protein and precipitant, leading to crystallization.

-

Crystals are harvested, cryo-protected if necessary, and then subjected to X-ray diffraction analysis to determine the three-dimensional structure of the complex with the bound inhibitor.[3][4][8]

Electron Paramagnetic Resonance (EPR) Spectroscopy of the Rieske Iron-Sulfur Protein

EPR spectroscopy is a powerful technique to study the electronic environment of the [2Fe-2S] cluster of the Rieske protein and how it is affected by inhibitors like this compound.

Materials:

-

Isolated cytochrome bc1 complex

-

EPR spectrometer and cryostat

-

This compound

-

Reducing and oxidizing agents (e.g., sodium dithionite, potassium ferricyanide)

Procedure:

-

The cytochrome bc1 complex is prepared at a suitable concentration in an EPR-compatible buffer.

-

To observe the reduced Rieske signal, the sample is treated with a reducing agent like sodium dithionite.

-

To study the effect of the inhibitor, this compound is added to the sample before or after reduction.

-

The sample is then frozen in liquid nitrogen to record the EPR spectrum at cryogenic temperatures.

-

The binding of this compound to the Qo site can induce changes in the EPR spectrum of the Rieske protein, such as a shift in the g-values, which provides insights into the inhibitor's effect on the electronic structure of the [2Fe-2S] cluster.[6] For instance, Myxothiazol has been shown to shift the gx resonance of the iron-sulfur protein's EPR spectrum.[6]

Visualizing the Mechanism of Action

Diagrams are essential for understanding the complex interactions and pathways involved in the cytochrome bc1 complex and its inhibition.

Caption: The Q-cycle and the inhibitory action of this compound.

References

- 1. Myxothiazol, a new inhibitor of the cytochrome b-c1 segment of th respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of the conformational heterogeneity of the Rieske iron–sulfur protein in complex III2 by cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dosequis.colorado.edu [dosequis.colorado.edu]

- 4. Crystal Structure of the Cytochrome bc1 Complex from Bovine Heart Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Myxothiazol - Wikipedia [en.wikipedia.org]

- 6. An inhibitor of mitochondrial respiration which binds to cytochrome b and displaces quinone from the iron-sulfur protein of the cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Natural Resistance to Inhibitors of the Ubiquinol Cytochrome c Oxidoreductase of Rubrivivax gelatinosus: Sequence and Functional Analysis of the Cytochrome bc1 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preliminary cryocrystallographic study of the mitochondrial cytochrome bc1 complex: improved crystallization and flash-cooling of a large membrane protein - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of an Antifungal Agent: A Technical Guide to the Biosynthesis of (+)-Myxothiazol in Myxobacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Myxothiazol, a potent antifungal agent and inhibitor of the mitochondrial respiratory chain, is a secondary metabolite produced by the myxobacterium Stigmatella aurantiaca. Its unique chemical structure, featuring a distinctive bis-thiazole ring system connected to a β-methoxyacrylate pharmacophore, arises from a complex and fascinating biosynthetic pathway. This technical guide provides an in-depth exploration of the genetic and enzymatic machinery responsible for the assembly of this compound, offering a valuable resource for researchers in natural product biosynthesis, synthetic biology, and drug discovery. The pathway involves a sophisticated interplay between polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) modules, representing a paradigm for the generation of chemical diversity in microorganisms.

The Myxothiazol Biosynthetic Gene Cluster (mta)

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, designated mta, spanning approximately 57 kilobase pairs in the genome of Stigmatella aurantiaca DW4/3-1.[1][2] This cluster encodes a series of large, modular enzymes that function as an assembly line to construct the myxothiazol backbone from simple metabolic precursors. The core biosynthetic genes, mtaB through mtaG, encode the PKS and NRPS megasynthases, while mtaA is responsible for the essential post-translational activation of these enzymes.[1][3]

Genetic Organization of the mta Cluster

The mta gene cluster is organized as a contiguous stretch of DNA, with the genes arranged in the order of their proposed function in the biosynthetic pathway. This colinearity is a common feature of microbial secondary metabolite gene clusters. The individual genes and their putative functions are summarized in the table below.

| Gene | Encoded Protein | Proposed Function |

| mtaA | MtaA | A 4'-phosphopantetheinyl transferase (PPTase) responsible for the activation of the acyl carrier protein (ACP) and peptidyl carrier protein (PCP) domains of the PKS and NRPS modules, respectively, by transferring a 4'-phosphopantetheinyl moiety from coenzyme A.[1][3] |

| mtaB | MtaB | A polyketide synthase (PKS) module likely responsible for the initiation of the polyketide chain.[1][2] |

| mtaC | MtaC | A nonribosomal peptide synthetase (NRPS) module involved in the formation of the first thiazole ring.[1] |

| mtaD | MtaD | A hybrid PKS-NRPS module that catalyzes the extension of the polyketide chain and the formation of the second thiazole ring.[1][2] |

| mtaE | MtaE | A PKS module containing a methyltransferase domain, likely involved in the formation of a methoxy group.[1] |

| mtaF | MtaF | A PKS module also containing a methyltransferase domain, proposed to be responsible for the formation of the β-methoxyacrylate moiety.[1] |

| mtaG | MtaG | An NRPS-like module that facilitates the termination and release of the final myxothiazol molecule as an amide.[1] This module contains an unprecedented domain with homology to monooxygenases, which is thought to be involved in the removal of the carbon backbone of the final amino acid.[1] |

The Biosynthetic Pathway: A Step-by-Step Assembly

The biosynthesis of this compound is a modular process, with each module of the PKS and NRPS enzymes catalyzing a specific set of reactions to elongate and modify the growing intermediate. The overall pathway can be conceptualized as follows:

Caption: Proposed assembly line for this compound biosynthesis.

Initiation and Early Elongation

The biosynthesis is initiated by the loading of a starter unit, likely derived from short-chain carboxylic acids, onto the MtaB PKS module. The subsequent elongation of the polyketide chain is catalyzed by the sequential action of the MtaB, MtaC, and MtaD modules.

Thiazole Ring Formation

A key feature of myxothiazol is its bis-thiazole core. These heterocyclic rings are derived from the amino acid cysteine. The NRPS modules MtaC and MtaD are responsible for the incorporation of cysteine and its subsequent cyclization and oxidation to form the thiazoline and then the thiazole rings.

Methylation and Methoxyacrylate Formation

The characteristic methoxy groups and the β-methoxyacrylate moiety of myxothiazol are installed by the PKS modules MtaE and MtaF.[1] These modules contain integrated methyltransferase (MT) domains that utilize S-adenosylmethionine (SAM) as a methyl group donor.[1][4] The formation of the β-methoxyacrylate is a critical step for the biological activity of myxothiazol.

Termination and Release

The final step in the assembly line is the termination and release of the completed myxothiazol molecule. This is catalyzed by the MtaG module, which functions as a terminating NRPS.[1] Uniquely, MtaG is proposed to activate an amino acid and then remove its carbon backbone to generate the terminal amide of myxothiazol, a process involving a domain with homology to monooxygenases.[1]

Experimental Methodologies

The elucidation of the myxothiazol biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques.

Gene Inactivation and Heterologous Expression

A fundamental approach to understanding the function of the mta genes has been targeted gene inactivation. For instance, genomic replacement of a fragment of mtaB and the insertion of a kanamycin resistance gene into mtaA both resulted in the abolishment of myxothiazol synthesis, confirming their essential roles in the pathway.[1]

Furthermore, the entire 57-kbp myxothiazol biosynthetic gene cluster has been successfully reconstituted and heterologously expressed in the well-characterized myxobacterium Myxococcus xanthus.[2] This achievement not only confirmed that the identified gene cluster is sufficient for myxothiazol production but also demonstrated the potential for engineering myxobacterial hosts for the production of valuable natural products.[2]

Experimental Workflow for Heterologous Expression:

Caption: Workflow for heterologous expression of the myxothiazol gene cluster.

Characterization of MtaA as a Phosphopantetheinyl Transferase

The function of MtaA as a 4'-phosphopantetheinyl transferase was confirmed through heterologous co-expression in Escherichia coli.[3][5] MtaA was shown to activate an acyl carrier protein domain from the myxothiazol synthetase, demonstrating its crucial role in rendering the PKS and NRPS enzymes catalytically active.[3][5]

Regulation of Myxothiazol Biosynthesis

The production of secondary metabolites like myxothiazol is often tightly regulated in response to environmental cues and the physiological state of the producing organism. While the specific regulatory network governing the mta gene cluster has not been fully elucidated, it is likely subject to complex control mechanisms common in myxobacteria, which may include quorum sensing, nutrient limitation, and developmental signals. Further research is needed to uncover the specific transcriptional regulators and signaling pathways that control the expression of the myxothiazol biosynthetic genes.

Conclusion and Future Perspectives

The biosynthesis of this compound in Stigmatella aurantiaca is a testament to the remarkable metabolic capabilities of myxobacteria. The modular nature of the PKS and NRPS enzymes involved offers exciting prospects for combinatorial biosynthesis and the generation of novel myxothiazol analogs with potentially improved or novel biological activities. A deeper understanding of the regulatory circuits controlling the mta gene cluster will be crucial for optimizing myxothiazol production and for harnessing the full potential of myxobacteria as a source of new pharmaceuticals. The detailed knowledge of this pathway provides a solid foundation for future research in metabolic engineering and the discovery of new bioactive compounds.

References

- 1. New lessons for combinatorial biosynthesis from myxobacteria. The myxothiazol biosynthetic gene cluster of Stigmatella aurantiaca DW4/3-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reconstitution of the Myxothiazol Biosynthetic Gene Cluster by Red/ET Recombination and Heterologous Expression in Myxococcus xanthus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The mtaA gene of the myxothiazol biosynthetic gene cluster from Stigmatella aurantiaca DW4/3-1 encodes a phosphopantetheinyl transferase that activates polyketide synthases and polypeptide synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Melithiazol biosynthesis: further insights into myxobacterial PKS/NRPS systems and evidence for a new subclass of methyl transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (+)-Myxothiazol: Chemical Structure, Properties, and Biological Activity

Introduction

This compound is a potent antifungal antibiotic naturally produced by the myxobacterium Myxococcus fulvus.[1] It belongs to the β-methoxyacrylate class of natural products and has garnered significant interest in the scientific community due to its specific and potent inhibition of the mitochondrial respiratory chain.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and relevant experimental methodologies for this compound, tailored for researchers in drug discovery and mitochondrial biology.

Chemical Structure and Identification

This compound is a complex molecule featuring a bis-thiazole core linked to two distinct side chains. Its chemical formula is C₂₅H₃₃N₃O₃S₂.[1][3] The structure was elucidated through spectroscopic methods, primarily 1H NMR, 13C NMR, and mass spectrometry.[4]

IUPAC Name: (2E,4R,5S,6E)-3,5-dimethoxy-4-methyl-7-[2-[2-[(2S,3E,5E)-7-methylocta-3,5-dien-2-yl]-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]hepta-2,6-dienamide[3]

CAS Number: 76706-55-3[3]

Molecular Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. While some experimentally determined data is available, certain parameters are based on computational predictions.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₃₃N₃O₃S₂ | [1][3] |

| Molecular Weight | 487.68 g/mol | [2] |

| Appearance | White to off-white solid | |

| Melting Point | Not experimentally determined; predicted values may vary. | |

| Boiling Point | 679.6 ± 65.0 °C (Predicted) | |

| Density | 1.158 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in DMSO, methanol, acetone, ethyl acetate, ethanol, chloroform, and dichloromethane. | [2] |

| Specific Rotation ([α]D) | Not available. | |

| UV-Vis Absorption (λmax) | Thiazole rings generally exhibit absorption maxima in the range of 358-410 nm. Specific data for Myxothiazol is not readily available. | [5] |

| Storage | Store sealed at –20 °C under an inert atmosphere (e.g., argon) and protected from light for long-term stability (at least 2 years). | [2] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

¹H and ¹³C NMR Spectroscopy:

Infrared (IR) Spectroscopy:

Characteristic IR absorption peaks for this compound would include:

-

N-H stretch: Around 3500-3300 cm⁻¹ (from the amide group)

-

C-H stretch (sp²): Above 3000 cm⁻¹ (from the dienyl and thiazole groups)

-

C-H stretch (sp³): Below 3000 cm⁻¹ (from the alkyl groups)

-

C=O stretch: Around 1690-1630 cm⁻¹ (from the amide carbonyl)

-

C=C and C=N stretch: In the 1680-1475 cm⁻¹ region (from the dienyl and thiazole groups)

-

C-O stretch: In the 1300-1000 cm⁻¹ region (from the methoxy groups)

Mass Spectrometry:

The exact mass of this compound is 487.1963 m/z. The fragmentation pattern in electron ionization mass spectrometry (EI-MS) of thiazole derivatives often involves cleavage of the bonds adjacent to the heterocyclic ring and fragmentation of the side chains.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of the mitochondrial electron transport chain, specifically targeting Complex III (cytochrome bc₁ complex).[2][6] It binds to the Qo (quinol oxidation) site on cytochrome b, thereby blocking the transfer of electrons from ubiquinol to the Rieske iron-sulfur protein.[2] This disruption of the electron flow inhibits ATP synthesis and leads to a cytostatic effect.

Signaling Pathway: Inhibition of Mitochondrial Electron Transport Chain

Caption: Inhibition of the mitochondrial electron transport chain by this compound at the Qo site of Complex III.

Quantitative Biological Activity

This compound exhibits potent inhibitory activity against a broad range of fungi and demonstrates significant inhibition of mitochondrial respiration.

| Target Organism/System | Assay Type | Value | Reference |

| Mucor hiemalis | Fungal Growth Inhibition (MIC) | 2 µg/mL | [1] |

| Various Yeasts and Fungi | Fungal Growth Inhibition (MIC) | 0.01 - 3 µg/mL | [7] |

| Beef Heart Mitochondria | Inhibition of NADH Oxidation | 50% inhibition at 0.45 mol Myxothiazol / mol cytochrome b | |

| Beef Heart Mitochondria | Inhibition of Oxygen Consumption | 50% inhibition at 0.58 mol Myxothiazol / mol cytochrome b | |

| Mouse Liver | In vivo Complex III activity | Reversible decrease to 50% of control 2 hours post-injection (0.56 mg/kg) | [8][9][10] |

| Mammalian Complex I | Inhibition of NADH:ubiquinone reductase | Micromolar concentrations |

Experimental Protocols

1. Isolation and Purification of this compound from Myxococcus fulvus

This protocol is a generalized procedure based on published methods for the isolation of Myxothiazol.[1][11]

Workflow for Isolation and Purification

Caption: General workflow for the isolation and purification of this compound.

Detailed Protocol:

-

Cultivation:

-

Prepare a suitable medium such as Casitone-Yeast Extract Agar.

-

Inoculate the medium with a pre-culture of Myxococcus fulvus (strain Mx f16).

-

Incubate at 30°C with adequate aeration and agitation for 28-32 hours.[11]

-

-

Extraction:

-

After fermentation, add Amberlite XAD-16 resin to the culture broth and stir to allow adsorption of Myxothiazol.

-

Collect the resin by filtration.

-

Wash the resin with deionized water to remove polar impurities.

-

Elute the Myxothiazol from the resin using acetone.

-

Evaporate the acetone under reduced pressure to yield a crude extract.

-

-

Purification:

-

Silica Gel Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

Load the solution onto a silica gel column.

-

Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect fractions and analyze by thin-layer chromatography (TLC) to identify those containing Myxothiazol.

-

Combine the Myxothiazol-containing fractions and evaporate the solvent.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Dissolve the partially purified product in a suitable solvent (e.g., methanol).

-

Inject the solution onto a preparative reverse-phase HPLC column (e.g., C18).

-

Elute with a suitable mobile phase (e.g., a gradient of acetonitrile and water).

-

Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain the pure compound.

-

-

2. Total Synthesis of this compound

The total synthesis of this compound has been achieved through various routes. A common strategy involves the synthesis of the bis-thiazole core and the side chains separately, followed by their coupling. A key step in forming the thiazole rings is the Hantzsch thiazole synthesis.[12] A subsequent Wittig reaction is often employed to couple the side chain.[13][14]

Simplified Synthetic Scheme:

Caption: A simplified retrosynthetic approach to this compound.

Detailed Protocol for Key Steps:

-

Hantzsch Thiazole Synthesis (General Protocol):

-

Dissolve the α-haloketone (1.0 eq) and the thioamide (1.1-1.5 eq) in a suitable solvent such as ethanol or methanol in a round-bottom flask.[15]

-

Heat the mixture to reflux with stirring for 2-3 hours, monitoring the reaction by TLC.[15]

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a weak base (e.g., 5% sodium bicarbonate solution) to precipitate the product.[16]

-

Collect the solid product by vacuum filtration, wash with cold deionized water, and dry.

-

-

Wittig Reaction (General Protocol):

-

In an oven-dried flask under an inert atmosphere, suspend the phosphonium salt (1.0 eq) in an anhydrous solvent (e.g., THF or ethanol).

-

Add a strong base (e.g., n-butyllithium, sodium ethoxide) dropwise at a low temperature (e.g., -78°C or 0°C) to generate the ylide.

-

Stir the mixture for a specified time to ensure complete ylide formation.

-

Add a solution of the aldehyde (1.0 eq) in the same anhydrous solvent dropwise to the ylide solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

3. Assay for Mitochondrial Respiration Inhibition

The inhibitory effect of this compound on mitochondrial respiration can be quantified by measuring oxygen consumption in isolated mitochondria using a Clark-type oxygen electrode.[1][17][18][19]

Protocol Overview:

-

Isolation of Mitochondria:

-

Isolate mitochondria from a suitable source (e.g., rat liver, beef heart) using differential centrifugation.

-

-

Oxygen Consumption Measurement:

-

Calibrate the Clark-type oxygen electrode system.

-

Add a respiration buffer to the reaction chamber and equilibrate to the desired temperature (e.g., 30°C).

-

Add the isolated mitochondria to the chamber.

-

Initiate respiration by adding a substrate for Complex I (e.g., glutamate/malate) or Complex II (e.g., succinate in the presence of rotenone to inhibit Complex I).

-

Record the basal rate of oxygen consumption (State 2 respiration).

-

Add ADP to induce active respiration (State 3).

-

Once a stable State 3 respiration rate is established, add a known concentration of this compound (dissolved in a suitable solvent like DMSO) and record the inhibited rate of oxygen consumption.

-

The degree of inhibition can be calculated by comparing the rates before and after the addition of Myxothiazol.

-

Biosynthesis of this compound

The biosynthesis of Myxothiazol is a complex process involving a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery. The biosynthetic gene cluster, mta, has been identified and characterized in Stigmatella aurantiaca DW4/3-1.[11][20] The pathway involves the sequential condensation of acetate, propionate, and cysteine units, followed by modifications such as methylation and oxidation to form the final structure.

Proposed Biosynthetic Pathway Overview

Caption: A simplified overview of the biosynthetic pathway of this compound.

Conclusion

This compound remains a molecule of significant interest due to its potent and specific mechanism of action. This guide provides a foundational resource for researchers working with this compound, covering its fundamental chemical and biological properties, as well as detailed experimental procedures. The continued study of Myxothiazol and its analogs holds promise for the development of new antifungal agents and provides a valuable tool for dissecting the intricacies of mitochondrial respiration.

References

- 1. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Myxothiazol | C25H33N3O3S2 | CID 10972974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sciepub.com [sciepub.com]

- 5. researchgate.net [researchgate.net]

- 6. Myxothiazol - Wikipedia [en.wikipedia.org]

- 7. Heterologous Biosynthesis of Myxobacterial Antibiotic Miuraenamide A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. digital.csic.es [digital.csic.es]

- 10. A mouse model of mitochondrial complex III dysfunction induced by myxothiazol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New lessons for combinatorial biosynthesis from myxobacteria. The myxothiazol biosynthetic gene cluster of Stigmatella aurantiaca DW4/3-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. open.bu.edu [open.bu.edu]

- 14. web.mnstate.edu [web.mnstate.edu]

- 15. benchchem.com [benchchem.com]

- 16. youtube.com [youtube.com]

- 17. Measurement of mitochondrial oxygen consumption using a Clark electrode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode | Springer Nature Experiments [experiments.springernature.com]

- 19. researchgate.net [researchgate.net]

- 20. Reconstitution of the Myxothiazol Biosynthetic Gene Cluster by Red/ET Recombination and Heterologous Expression in Myxococcus xanthus - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Antifungal Potential of (+)-Myxothiazol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Myxothiazol, a natural product isolated from the myxobacterium Myxococcus fulvus, has demonstrated significant antifungal properties. This technical guide provides an in-depth analysis of its antifungal activity spectrum, mechanism of action, and the experimental protocols used for its evaluation. By inhibiting the mitochondrial respiratory chain at Complex III, this compound effectively disrupts fungal cellular respiration, leading to cytostatic effects against a broad range of yeasts and filamentous fungi. This document serves as a comprehensive resource for researchers engaged in the discovery and development of novel antifungal agents.

Introduction

The rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. This necessitates the exploration of novel antifungal agents with unique mechanisms of action. This compound, a thiazole-containing antibiotic, has been identified as a potent inhibitor of fungal growth.[1][2][3] Its specific targeting of a fundamental cellular process, mitochondrial respiration, makes it a valuable subject of study for the development of new therapeutic strategies. This guide synthesizes the current knowledge on the antifungal activity of this compound, offering a technical overview for the scientific community.

Antifungal Activity Spectrum

This compound exhibits a broad spectrum of activity against various yeasts and filamentous fungi. Its inhibitory effect is primarily cytostatic, meaning it prevents the growth and proliferation of fungal cells rather than directly killing them.[1][2][3] The antifungal activity is generally observed at concentrations ranging from 0.01 to 3 µg/mL.[1][2][3][4][5] In contrast, this compound is largely inactive against bacteria.[1][2][3]

Quantitative Antifungal Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various fungal species. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Fungal Species | MIC (µg/mL) | Reference(s) |

| Candida albicans | General range of 0.01 - 3 | [1][4] |

| Saccharomyces cerevisiae | General range of 0.01 - 3 | [1][4] |

| Mucor hiemalis | 2 | [6] |

| Various Yeasts and Fungi | General range of 0.01 - 3 | [1][2][5][7] |

Note: Specific MIC values for a wider range of fungal pathogens are not extensively documented in publicly available literature. The provided data is based on initial discovery and characterization studies.

Mechanism of Action: Inhibition of Mitochondrial Respiration

The primary molecular target of this compound is the mitochondrial electron transport chain, specifically Complex III , also known as the cytochrome bc1 complex.[4][5]

This compound acts as a competitive inhibitor of ubiquinol.[8] It binds to the ubiquinol oxidation (Qo) site on cytochrome b, a key subunit of Complex III.[5][8] This binding event physically obstructs the transfer of electrons from ubiquinol to the Rieske iron-sulfur protein, a critical step in the Q-cycle.[8] The interruption of this electron flow effectively halts the process of oxidative phosphorylation, leading to a rapid cessation of oxygen consumption and a collapse in cellular ATP production.[1][2][3]

Downstream Signaling Consequences

The inhibition of mitochondrial respiration by this compound triggers a cascade of cellular stress responses. In yeast, mitochondrial dysfunction is known to activate the retrograde (RTG) signaling pathway . This pathway communicates the metabolic state of the mitochondria to the nucleus, leading to the transcriptional reprogramming of genes involved in nutrient biosynthesis and metabolic adaptation to compensate for the loss of respiratory function. While not directly elucidated for Myxothiazol, it is a plausible downstream consequence of its activity.

Experimental Protocols

The determination of the antifungal activity of this compound is typically performed using standardized broth microdilution methods. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution MIC Assay

This method determines the MIC of an antifungal agent in a liquid medium.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

96-well microtiter plates

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Fungal inoculum, standardized to the appropriate cell density

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Antifungal Dilutions: A serial two-fold dilution of this compound is prepared in RPMI-1640 medium directly in the 96-well plate. The final concentration range should typically span from >64 µg/mL down to <0.015 µg/mL.

-

Inoculum Preparation: The fungal isolate is grown on an appropriate agar medium. The inoculum is prepared by suspending fungal colonies in sterile saline and adjusting the turbidity to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 to achieve the final desired inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL).

-

Inoculation: Each well of the microtiter plate containing the antifungal dilutions is inoculated with the standardized fungal suspension. A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are included.

-

Incubation: The plates are incubated at 35°C for 24-48 hours, depending on the growth rate of the fungal species.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm).

References

- 1. Myxothiazol, a new antibiotic interfering with respiration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Myxothiazol, a new antibiotic interfering with respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MIC and Upper Limit of Wild-Type Distribution for 13 Antifungal Agents against a Trichophyton mentagrophytes-Trichophyton interdigitale Complex of Indian Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Myxothiazol, an antibiotic from Myxococcus fulvus (myxobacterales). I. Cultivation, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Microsporum - Wikipedia [en.wikipedia.org]

(+)-Myxothiazol: A Specific Inhibitor of Mitochondrial Complex III - A Technical Guide

Executive Summary: (+)-Myxothiazol is a potent and highly specific antifungal antibiotic produced by the myxobacterium Myxococcus fulvus.[1][2] It functions as a competitive inhibitor of the mitochondrial electron transport chain's Complex III (also known as the cytochrome bc1 complex or ubiquinol-cytochrome c reductase).[1][3] By binding to the ubiquinol oxidation (Qo) site of cytochrome b, Myxothiazol effectively blocks the transfer of electrons from ubiquinol to the Rieske iron-sulfur protein, thereby halting the Q-cycle and inhibiting mitochondrial respiration.[1][4][5] This specific mechanism of action has established this compound as an invaluable tool for researchers studying mitochondrial bioenergetics, the mechanisms of reactive oxygen species (ROS) production, and the pathophysiology of mitochondrial dysfunction.[6][7] This document provides an in-depth technical overview of its mechanism, quantitative inhibitory data, key experimental protocols, and applications for researchers, scientists, and drug development professionals.

Mechanism of Action

The primary function of Complex III is to mediate the transfer of electrons from ubiquinol (Coenzyme Q, QH2) to cytochrome c, a process coupled to the translocation of protons across the inner mitochondrial membrane. This process, known as the Q-cycle, involves two distinct binding sites for coenzyme Q within the cytochrome b subunit: the quinol oxidation (Qo) site near the intermembrane space and the quinone reduction (Qi) site near the mitochondrial matrix.[8][9]

This compound exerts its inhibitory effect by specifically targeting the Qo site.[1][6]

-

Binding: It binds competitively with ubiquinol at the 'b-proximal' region of the Qo site on the cytochrome b subunit.[1] Mutations in the mitochondrial gene for cytochrome b have been shown to confer resistance to myxothiazol, confirming it as the binding target.[4][10]

-

Inhibition of Electron Transfer: Upon binding, Myxothiazol physically obstructs the transfer of electrons from ubiquinol to the Rieske iron-sulfur protein (ISP).[1][4] This is the first critical step in the Q-cycle at the Qo site.

-

Consequences: The blockage prevents the reduction of both the Rieske ISP and, subsequently, cytochrome c1.[4] This effectively halts the entire electron flow through Complex III, disrupting the proton motive force and, consequently, ATP synthesis. In contrast to other Complex III inhibitors like antimycin A which binds at the Qi site, myxothiazol does not cause an extra reduction of cytochrome b.[11] The binding of myxothiazol does, however, induce a characteristic red-shift in the absorption spectrum of cytochrome b.[1][4]

Biochemical and Cellular Effects

The specific inhibition of Complex III by this compound triggers several critical downstream cellular events.

-

Inhibition of Mitochondrial Respiration: The primary effect is a potent dose-dependent inhibition of oxygen consumption in isolated mitochondria, submitochondrial particles, and whole cells.[11][12]

-

Induction of Reactive Oxygen Species (ROS): By blocking electron flow at the Qo site, Myxothiazol causes an over-reduction of upstream electron carriers. This "electron back-up" can lead to an increased leakage of electrons, particularly from Complex I, which react with molecular oxygen to form superoxide (O2•−) and subsequently hydrogen peroxide (H2O2).[13][14] This makes Myxothiazol a useful tool for studying ROS generation, although it's important to note that the primary source of this ROS is often upstream of the inhibited Complex III.[13]

-

Disruption of ATP Synthesis: The cessation of electron transport and proton pumping directly leads to the collapse of the mitochondrial membrane potential (ΔΨm) and a halt in ATP production via oxidative phosphorylation.

-

Cellular Signaling and Viability: The profound impact on cellular bioenergetics can lead to various downstream effects, including the activation of signaling pathways sensitive to cellular redox state and energy status, such as protein kinase C (PKC).[14] At sufficient concentrations, this leads to cytostatic or cytotoxic effects.

Quantitative Inhibition Data

The potency of this compound has been quantified across various biological systems. The following tables summarize key findings.

Table 1: In Vitro and Cellular Inhibitory Activity of this compound

| System | Parameter Measured | Inhibitor Concentration/Dose | Observed Effect | Reference(s) |

| Beef Heart Mitochondria | Oxygen Consumption | 0.58 mol Myxothiazol / mol Cyt b | 50% Inhibition (IC50) | [11] |

| Submitochondrial Particles | NADH Oxidation | 0.45 mol Myxothiazol / mol Cyt b | 50% Inhibition (IC50) | [11] |

| Bone Marrow-Derived Macrophages (BMDMs) | Oxygen Consumption Rate (OCR) | 500 nM | Abolished respiration | [12] |

| Rat Hippocampal CA1 Cells | Persistent Sodium Currents | Not specified | Increased currents via ROS/PKC | [14] |

| Rat Synaptosomes | Glutamate Release | >50% inhibition of CIII activity | Increased glutamate release | [15] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Administration | Dose | Observed Effect | Reference(s) |

| C57Bl/J6 Mice | Intraperitoneal (i.p.), daily | 0.56 mg/kg | Reversible 50% decrease in liver Complex III activity at 2h post-injection. No overt hepatotoxicity after 4 days. | [3][6] |

Table 3: Antifungal Activity of this compound

| Organism | Minimum Inhibitory Concentration (MIC) | Reference(s) |

| Various Yeasts and Fungi | 0.01 - 3.0 µg/mL | [3] |

| Mucor hiemalis | 2.0 µg/mL (complete inhibition) | [2] |

| Trichophyton mentagrophytes | 0.02 µg/mL | [16] |

| Pythium debaryanum | 0.02 µg/mL | [16] |

| Picularia oryzae | 0.8 µg/mL | [16] |

Experimental Protocols

The specificity of Myxothiazol makes it a standard reagent in mitochondrial research. Below are outlines of key experimental protocols.

Assay of Complex III (Ubiquinol-Cytochrome c Reductase) Activity

This assay spectrophotometrically measures the rate of cytochrome c reduction, which is dependent on Complex III activity.

-

Principle: The assay follows the increase in absorbance at 550 nm as oxidized cytochrome c (Fe3+) is reduced to cytochrome c (Fe2+) by Complex III. The substrate, ubiquinol, is provided by the action of Complex II (succinate dehydrogenase) on succinate.

-

Reagents:

-

Assay Buffer (e.g., potassium phosphate buffer, pH 7.4, with EDTA)

-

Isolated mitochondria (freshly prepared)

-

Succinate (Complex II substrate)

-

Rotenone (to inhibit Complex I and prevent reverse electron flow)

-

Oxidized Cytochrome C

-

Potassium Cyanide (KCN) or Sodium Azide (to inhibit Complex IV and prevent re-oxidation of cytochrome c)

-

This compound (test inhibitor)

-

Antimycin A (control Qo site inhibitor)

-

Detergent (e.g., n-dodecyl-β-D-maltoside, to permeabilize membranes if needed)

-

-

Procedure:

-

Set a spectrophotometer to 550 nm and maintain the cuvette holder at a constant temperature (e.g., 30°C).

-

To a cuvette, add assay buffer, rotenone, KCN, and oxidized cytochrome c.

-

Add the mitochondrial sample and equilibrate.

-

Initiate the reaction by adding succinate.

-

Record the baseline rate of cytochrome c reduction (increase in A550) for several minutes.

-

Add a known concentration of this compound and continue recording to measure the inhibited rate.

-

Finally, add antimycin A to achieve complete inhibition of Complex III, confirming the specificity of the measured activity.

-

Calculate the Complex III activity as the antimycin A-sensitive rate of cytochrome c reduction.

-

Measurement of Mitochondrial Respiration (OCR)

Modern respirometry platforms, such as the Seahorse XF Analyzer, allow for real-time measurement of the oxygen consumption rate (OCR) in living cells, providing a detailed profile of mitochondrial function.

-

Principle: The "Mito Stress Test" dissects key parameters of mitochondrial respiration by the sequential injection of specific inhibitors.

-

Reagents & Materials:

-

Adherent cells cultured in a Seahorse XF plate

-

Seahorse XF Assay Medium

-

Oligomycin (ATP synthase inhibitor)

-

FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone, an uncoupling agent)

-

Rotenone (Complex I inhibitor) & Antimycin A (Complex III inhibitor)

-

This compound

-

-

Procedure:

-

Seed cells in a Seahorse XF plate and allow them to adhere.

-

Pre-treat cells with this compound at various concentrations or a vehicle control for the desired time.

-

Replace culture medium with assay medium and equilibrate the plate in a CO2-free incubator.

-

Place the plate in the Seahorse XF Analyzer and measure baseline OCR.

-

Injection 1 (Oligomycin): Injected to inhibit ATP synthase. The resulting drop in OCR represents ATP-linked respiration.

-

Injection 2 (FCCP): Injected to uncouple the proton gradient, collapsing the membrane potential and forcing the ETC to work at its maximum rate. This reveals the maximal respiratory capacity.

-

Injection 3 (Rotenone + Antimycin A): Injected to shut down all mitochondrial respiration. The remaining OCR is due to non-mitochondrial sources.

-

Analysis of the resulting OCR profile in Myxothiazol-treated vs. control cells reveals the degree of Complex III inhibition.

-

Applications in Research and Drug Development

The high specificity and potency of this compound make it a cornerstone tool in several research areas:

-

Fundamental Mitochondrial Biology: It is used to dissect the components and mechanism of the Q-cycle and to study the assembly and function of respiratory supercomplexes.[6]

-

ROS Signaling and Oxidative Stress: It serves as a reliable tool to induce mitochondrial ROS production (from upstream sites) to study the downstream consequences of oxidative stress and redox signaling.[7][13][14]

-

Disease Modeling: Myxothiazol can be used in cell culture or animal models to mimic the biochemical defects of Complex III deficiency, a feature of several human mitochondrial diseases, providing a platform to study disease pathophysiology and test potential therapeutic interventions.[6][10]

-

Drug Discovery: It can be used as a positive control in screening campaigns designed to identify new inhibitors of Complex III, which is a validated target for antifungal and antimalarial drugs.[5]

Conclusion

This compound is a powerful and precise molecular probe for the study of mitochondrial function. Its well-characterized mechanism, centered on the specific inhibition of the Complex III Qo site, allows researchers to manipulate the electron transport chain with confidence. From elucidating the fundamental bioenergetics of the cell to modeling human disease, Myxothiazol remains an indispensable tool for the scientific community. A thorough understanding of its effects, as detailed in this guide, is crucial for the robust design and accurate interpretation of experiments in mitochondrial research.

References

- 1. Myxothiazol - Wikipedia [en.wikipedia.org]

- 2. Myxothiazol, an antibiotic from Myxococcus fulvus (myxobacterales). I. Cultivation, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. An inhibitor of mitochondrial respiration which binds to cytochrome b and displaces quinone from the iron-sulfur protein of the cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are Electron transport complex III inhibitors and how do they work? [synapse.patsnap.com]

- 6. A mouse model of mitochondrial complex III dysfunction induced by myxothiazol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Qo site of mitochondrial complex III is the source of increased superoxide after transient exposure to hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural Basis of Resistance to Anti-Cytochrome bc1 Complex Inhibitors: Implication for Drug Improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Myxothiazol resistance in human mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Myxothiazol, a new inhibitor of the cytochrome b-c1 segment of th respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Impact of inhibition of Qo site of mitochondrial complex III with myxothiazol on persistent sodium currents via superoxide and protein kinase C in rat hippocampal CA1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. High-level inhibition of mitochondrial complexes III and IV is required to increase glutamate release from the nerve terminal - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bioaustralis.com [bioaustralis.com]

An In-depth Technical Guide to the Natural Source and Production of (+)-Myxothiazol Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Myxothiazol is a potent antifungal antibiotic that has garnered significant interest in the scientific community due to its unique mechanism of action and potential therapeutic applications. First isolated from the myxobacterium Myxococcus fulvus, this secondary metabolite exhibits a broad spectrum of activity against various filamentous fungi and yeasts.[1][2]

Mechanism of Action

Myxothiazol functions as a highly specific inhibitor of the mitochondrial respiratory chain.[3] It binds to the Qo site of the cytochrome bc1 complex (Complex III), thereby blocking the transfer of electrons from ubiquinol to cytochrome c1.[3] This disruption of the electron transport chain effectively halts cellular respiration in susceptible fungi, leading to a cytostatic effect.[4]

Applications

The primary application of Myxothiazol is as a valuable research tool in the study of mitochondrial respiration. Its specific mode of action allows for the detailed investigation of the cytochrome bc1 complex. Furthermore, its potent antifungal properties make it a lead compound for the development of novel antifungal agents for agricultural and clinical use.

Natural Source and Producing Organism

The natural producer of this compound is the gliding bacterium Myxococcus fulvus, specifically the strain designated as Mx f16.[1][5] Myxobacteria are a group of soil-dwelling bacteria known for their complex social behaviors, including the formation of multicellular fruiting bodies, and for their prolific production of a wide array of bioactive secondary metabolites.[2]

Biosynthesis of this compound

The biosynthesis of Myxothiazol is a complex process orchestrated by a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) enzymatic machinery. The genetic blueprint for this pathway is encoded within the mta biosynthetic gene cluster, which has been extensively studied in the closely related myxobacterium Stigmatella aurantiaca.

The Myxothiazol Biosynthetic Gene Cluster (mta)

The mta gene cluster contains the genes that code for the large, modular PKS and NRPS enzymes responsible for the stepwise assembly of the Myxothiazol molecule. These enzymes function as an assembly line, where each module is responsible for the incorporation and modification of a specific building block.

The Hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) Pathway

The biosynthesis of Myxothiazol begins with a starter unit that is sequentially elongated through the action of PKS modules, which add acetate and propionate-derived extender units. The growing polyketide chain is then transferred to NRPS modules, which incorporate amino acid residues, including two cysteine molecules that form the characteristic bithiazole core of Myxothiazol. A series of modifications, including methylations and dehydrations, are carried out by various domains within the PKS and NRPS modules to yield the final this compound structure.

Production of this compound

The production of this compound is achieved through the submerged fermentation of Myxococcus fulvus Mx f16, followed by a multi-step extraction and purification process.

Fermentation Protocol

4.1.1. Culture Medium Composition

A suitable medium for the production of Myxothiazol is Casitone-Yeast Extract Agar.[6] While the exact composition can be optimized, a typical medium formulation is as follows:

| Component | Concentration (g/L) |

| Casitone | 5.0 |

| Yeast Extract | 2.5 |

| MgSO₄·7H₂O | 1.0 |

| Agar | 15.0 |

| Distilled Water | 1 L |

4.1.2. Fermentation Conditions

Optimal production of Myxothiazol is achieved under the following conditions:

| Parameter | Value |

| Temperature | 30°C |

| Aeration | Vigorous |

| Agitation | 200 rpm |

| Fermentation Time | 72 - 96 hours |

Extraction and Purification Protocol

4.2.1. Adsorption to Amberlite XAD-16

The first step in the extraction process involves the adsorption of Myxothiazol from the fermentation broth onto a polymeric resin.

-

Add Amberlite XAD-16 resin to the fermentation broth at a concentration of 2% (w/v).

-

Stir the mixture for 2 hours at room temperature to allow for complete adsorption of Myxothiazol onto the resin.

-

Separate the resin from the broth by filtration.

-

Wash the resin with distilled water to remove polar impurities.

-

Elute the adsorbed Myxothiazol from the resin with acetone.

-

Evaporate the acetone under reduced pressure to yield a crude extract.

4.2.2. Silica Gel Chromatography

The crude extract is then subjected to silica gel column chromatography for further purification.

-

Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane).

-

Load the dissolved extract onto a silica gel column.

-

Elute the column with a gradient of hexane and ethyl acetate, gradually increasing the polarity.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing Myxothiazol.

4.2.3. Sephadex LH-20 Chromatography

The Myxothiazol-containing fractions from the silica gel chromatography are pooled, concentrated, and further purified by size-exclusion chromatography.

-

Dissolve the concentrated fractions in methanol.

-

Load the solution onto a Sephadex LH-20 column equilibrated with methanol.

-

Elute the column with methanol.[2]

-

Collect the fractions containing Myxothiazol.

4.2.4. High-Performance Liquid Chromatography (HPLC)

The final purification step is performed using reversed-phase HPLC.

-

Dissolve the semi-purified Myxothiazol in a suitable solvent (e.g., methanol).

-

Inject the solution onto a C18 reversed-phase HPLC column.

-

Elute with a gradient of water and acetonitrile.

-

Monitor the elution at 312 nm and collect the peak corresponding to this compound.

Quantitative Data

The production and biological activity of this compound have been quantified in various studies.

| Parameter | Value | Reference |

| Fermentation Yield | ||

| Initial Yield | ~2 mg/L | [1] |

| Optimized Yield | ~20 mg/L | [6] |

| Antifungal Activity (MIC µg/mL) | |

| Mucor hiemalis | 2.0 |

| Saccharomyces cerevisiae | 0.2 |

| Candida albicans | 0.5 |

| Aspergillus niger | >100 |

Conclusion

This compound remains a significant natural product with both practical applications in research and potential for further development as an antifungal agent. This guide provides a comprehensive overview of its natural source, biosynthesis, and production, offering a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug discovery. The detailed protocols and quantitative data presented herein are intended to facilitate the reproducible production and further investigation of this important antibiotic.

References

- 1. Myxothiazol, an antibiotic from Myxococcus fulvus (myxobacterales). I. Cultivation, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Myxothiazol, a new antibiotic interfering with respiration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. benchchem.com [benchchem.com]

The Inhibitory Effect of (+)-Myxothiazol on Mitochondrial Respiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Myxothiazol, a potent antifungal antibiotic isolated from the myxobacterium Myxococcus fulvus, has emerged as a critical tool in the study of cellular bioenergetics.[1] Its high specificity as an inhibitor of mitochondrial respiration has made it an invaluable molecular probe for dissecting the intricacies of the electron transport chain. This technical guide provides an in-depth analysis of the mechanism of action of this compound, quantitative data on its inhibitory effects, detailed experimental protocols for its study, and visualizations of its impact on mitochondrial function.

Mechanism of Action: Targeting the Cytochrome bc1 Complex

This compound exerts its inhibitory effect by specifically targeting the cytochrome bc1 complex, also known as Complex III, a crucial component of the mitochondrial electron transport chain.[1] The primary function of Complex III is to mediate the transfer of electrons from ubiquinol (Coenzyme Q10, CoQ) to cytochrome c, a process coupled to the translocation of protons across the inner mitochondrial membrane, thereby contributing to the proton motive force essential for ATP synthesis.

Myxothiazol acts as a competitive inhibitor of ubiquinol at the quinol oxidation (Qo) site of the cytochrome bc1 complex.[1] This binding event physically obstructs the docking of ubiquinol, thereby preventing the transfer of electrons to the Rieske iron-sulfur protein (ISP), the initial acceptor in the high-potential electron transfer pathway of the Q-cycle.[2]

The binding site of Myxothiazol is located in the 'b-proximal' region of the cytochrome b subunit, a key catalytic subunit of the bc1 complex.[1] A distinguishing feature of Myxothiazol's interaction is that it does not form a hydrogen bond with the Rieske iron-sulfur protein, unlike other Qo site inhibitors such as stigmatellin. This lack of hydrogen bonding influences the conformational state of the ISP, favoring a "loose" or mobile state of its extramembrane domain.

The inhibition of electron flow at the Qo site by Myxothiazol has profound consequences for the Q-cycle, the complex mechanism by which Complex III facilitates electron transfer and proton pumping. By blocking the initial step of ubiquinol oxidation, Myxothiazol effectively halts the entire Q-cycle, leading to the following key effects:

-

Inhibition of Cytochrome c1 Reduction: The flow of electrons to cytochrome c1 is completely blocked.[2]

-

No Reduction of b-type Cytochromes: Unlike inhibitors of the Qi site (e.g., antimycin A), Myxothiazol does not promote the reduction of cytochromes bL and bH.[2]

-

Disruption of Proton Translocation: The blockage of the Q-cycle prevents the pumping of protons from the mitochondrial matrix to the intermembrane space, dissipating the proton motive force.

The following diagram illustrates the disruption of the Q-cycle by this compound:

References

An In-Depth Technical Guide to the Qo Site Inhibition of Cytochrome bc1 Complex by (+)-Myxothiazol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cytochrome bc1 complex (also known as complex III or ubiquinol-cytochrome c reductase) is a critical enzyme in the mitochondrial electron transport chain of eukaryotes and the photosynthetic and respiratory chains of many bacteria. It couples the transfer of electrons from ubiquinol to cytochrome c with the translocation of protons across the inner mitochondrial or bacterial membrane, thereby contributing to the proton-motive force that drives ATP synthesis. The Qo site of the cytochrome bc1 complex is the catalytic center responsible for ubiquinol oxidation and is a key target for a class of inhibitors known as Qo inhibitors (QoIs). Among these, (+)-Myxothiazol, a natural product isolated from the myxobacterium Myxococcus fulvus, stands out as a potent and specific inhibitor.[1] This guide provides a comprehensive technical overview of the mechanism of Qo site inhibition by this compound, including quantitative data on its inhibitory activity, detailed experimental protocols for its study, and visualizations of the relevant biochemical pathways and experimental workflows.

Mechanism of Action of this compound

This compound is a competitive inhibitor with respect to ubiquinol, binding to the Qo site of the cytochrome bc1 complex.[1] Its binding blocks the transfer of electrons from ubiquinol to the Rieske iron-sulfur protein (ISP), a critical initial step in the Q-cycle.[1] Unlike some other Qo inhibitors such as stigmatellin, Myxothiazol does not form a hydrogen bond with the Rieske ISP. Instead, it binds in the 'b-proximal' region of the cytochrome b subunit's Qo site.[1] This interaction is sufficient to prevent the productive binding of ubiquinol and halt electron flow through the high-potential chain to cytochrome c1.

The binding of Myxothiazol induces a characteristic red-shift in the visible absorption spectrum of the reduced heme bL, which is a hallmark of its interaction with the cytochrome b subunit.[1] This spectral shift can be used to monitor the binding of the inhibitor. Functionally, the inhibition of the Qo site by Myxothiazol leads to a cessation of electron transfer to cytochrome c1 and a halt in proton translocation, ultimately disrupting cellular respiration and ATP synthesis.[2]

Quantitative Inhibition Data

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). These values can vary depending on the source of the cytochrome bc1 complex and the specific assay conditions.

| Organism/System | Parameter | Value | Reference |

| Beef heart mitochondria | IC50 (Oxygen consumption) | 0.58 mol Myxothiazol/mol cytochrome b | [3] |

| Beef heart submitochondrial particles | IC50 (NADH oxidation) | 0.45 mol Myxothiazol/mol cytochrome b | [3] |

| Saccharomyces cerevisiae (Yeast) | IC50 (Cytochrome c reduction) | Partially inhibited at saturating concentrations | [4] |

Experimental Protocols

Assay for Cytochrome bc1 Complex Activity (Ubiquinol-Cytochrome c Reductase Activity)

This protocol describes the spectrophotometric measurement of the enzymatic activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c.

Materials:

-

Isolated mitochondria or purified cytochrome bc1 complex

-

Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA

-

Substrate: Decylubiquinol (DBH2) or other ubiquinol analogue

-

Electron Acceptor: Oxidized cytochrome c

-

Inhibitor Stock Solution: this compound dissolved in a suitable solvent (e.g., DMSO)

-

Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

-

Prepare the reaction mixture in a cuvette containing Assay Buffer and oxidized cytochrome c (final concentration typically 10-50 µM).

-

Add the isolated mitochondria or purified enzyme to the cuvette and mix gently.

-

Place the cuvette in the spectrophotometer and record the baseline absorbance at 550 nm.

-

Initiate the reaction by adding the ubiquinol substrate (e.g., DBH2, final concentration typically 10-50 µM).

-

Monitor the increase in absorbance at 550 nm over time, which corresponds to the reduction of cytochrome c.

-

The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

-

To determine the specific activity, the rate is normalized to the protein concentration of the enzyme preparation.

Determination of the IC50 Value of this compound

This protocol outlines the procedure for determining the concentration of this compound that inhibits 50% of the cytochrome bc1 complex activity.

Materials:

-

All materials listed for the cytochrome bc1 complex activity assay.

-

A series of dilutions of the this compound stock solution.

Procedure:

-

Set up a series of reactions as described in the activity assay protocol.

-

To each reaction, add a different concentration of this compound from the dilution series. Include a control reaction with no inhibitor.

-

Pre-incubate the enzyme with the inhibitor for a short period (e.g., 2-5 minutes) at room temperature before initiating the reaction with the substrate.

-

Measure the initial rate of cytochrome c reduction for each inhibitor concentration.

-

Calculate the percentage of inhibition for each concentration relative to the control (0% inhibition).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway: The Q-Cycle and Myxothiazol Inhibition

Caption: The Q-cycle electron transport pathway at the cytochrome bc1 complex and the site of inhibition by this compound.

Experimental Workflow: IC50 Determination

Caption: A generalized workflow for determining the IC50 value of this compound against the cytochrome bc1 complex.

Conclusion

This compound is a powerful tool for studying the function of the cytochrome bc1 complex due to its specific and potent inhibition of the Qo site. Understanding its mechanism of action is crucial for researchers in the fields of bioenergetics, toxicology, and drug development. The experimental protocols and visualizations provided in this guide offer a solid foundation for investigating the inhibitory effects of Myxothiazol and other Qo site inhibitors. The development of new therapeutic agents targeting the cytochrome bc1 complex in pathogens relies on a detailed comprehension of the interactions between inhibitors like Myxothiazol and their molecular target.

References

- 1. Myxothiazol - Wikipedia [en.wikipedia.org]

- 2. An inhibitor of mitochondrial respiration which binds to cytochrome b and displaces quinone from the iron-sulfur protein of the cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Myxothiazol, a new inhibitor of the cytochrome b-c1 segment of th respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Myxothiazol is a naturally occurring antifungal antibiotic produced by the myxobacterium Myxococcus fulvus. It is a highly specific and potent inhibitor of the mitochondrial electron transport chain, targeting the cytochrome bc1 complex (Complex III). This technical guide provides a comprehensive overview of the biological properties of this compound and its structurally related analogs, including their mechanism of action, quantitative inhibitory data, detailed experimental protocols for their characterization, and the downstream cellular consequences of their activity. This document is intended to serve as a valuable resource for researchers in the fields of mitochondrial biology, drug discovery, and toxicology.

Mechanism of Action

This compound exerts its biological effects through the specific inhibition of the cytochrome bc1 complex, a critical component of the mitochondrial respiratory chain.[1][2] The cytochrome bc1 complex, also known as ubiquinol-cytochrome c reductase, catalyzes the transfer of electrons from ubiquinol to cytochrome c, a process coupled to the translocation of protons across the inner mitochondrial membrane, which generates the proton motive force for ATP synthesis.

Myxothiazol is a competitive inhibitor of ubiquinol and binds to the quinol oxidation (Qo) site located on the cytochrome b subunit of the complex.[3] This binding event physically obstructs the docking of ubiquinol, thereby blocking the transfer of electrons to the Rieske iron-sulfur protein (ISP), the initial step in the Q-cycle.[3] Unlike some other Qo site inhibitors, Myxothiazol does not form a hydrogen bond with the Rieske ISP.[3] The inhibition of electron flow through Complex III disrupts the entire electron transport chain, leading to a cessation of mitochondrial respiration and a collapse of the mitochondrial membrane potential.

Quantitative Inhibitory Data

The inhibitory potency of this compound and its related compounds has been quantified using various assays, including measurements of enzymatic activity, antifungal activity, and cytotoxicity.

Table 1: Inhibition of Mitochondrial Complex III Activity

| Compound | Target Enzyme/System | Assay | IC50 / Ki | Reference |

| This compound | Mitochondrial Complex III | Inhibition of NADH oxidase (Submitochondrial Particles) | 2.1 µM | [1] |

| Cystothiazole A | Mitochondrial Complex III | Inhibition of NADH oxidase (Submitochondrial Particles) | 1.8 µM | [1] |

| Antimycin A | Mitochondrial Complex III (Qi site) | Porcine bc1 complex | 0.033 nM (Ki) | [4] |

Note: IC50 is the half-maximal inhibitory concentration. Ki is the inhibitory constant. Antimycin A is included as a reference inhibitor that binds to a different site (Qi) on Complex III.

Table 2: Antifungal and Cytotoxic Activity

| Compound | Organism/Cell Line | Assay | MIC / IC50 | Reference |

| This compound | Candida albicans | Antifungal Susceptibility | 0.01 - 3 µg/mL | [5] |

| Saccharomyces cerevisiae | Antifungal Susceptibility | 0.01 - 3 µg/mL | [5] | |

| Mucor hiemalis | Antifungal Susceptibility | 0.01 - 3 µg/mL | [5] | |

| Human Colon Carcinoma (HCT-116) | Cytotoxicity | 130 ng/mL | [1] | |

| Human Leukemia (K562) | Cytotoxicity | 110 ng/mL | [1] | |

| Cystothiazole A | Fungi | Antifungal Susceptibility | More active than Myxothiazol | |

| Human Tumor Cells | Cytotoxicity | Less cytotoxic than Myxothiazol |

Note: MIC is the Minimum Inhibitory Concentration.

Structure-Activity Relationship (SAR)

The bithiazole scaffold is a key structural feature for the inhibitory activity of Myxothiazol and its analogs. The comparison between this compound and the structurally similar Cystothiazoles A and B provides insights into their SAR.

-

Bithiazole Core: The presence of the bithiazole ring system is essential for high-affinity binding to the Qo site of cytochrome b.

-

Side Chains: The lipophilic side chains extending from the thiazole rings play a crucial role in the interaction with the hydrophobic binding pocket within the enzyme.

-

Hydroxylation: Cystothiazole B, which is a hydroxylated derivative of Cystothiazole A, is reported to be approximately 20-fold less active in antifungal assays.[1] This suggests that the introduction of polar groups in certain positions on the side chains can significantly reduce inhibitory potency.

-

Stereochemistry: The stereochemistry of the side chains is also critical for optimal binding and inhibitory activity.

Downstream Cellular Effects & Signaling Pathways

The inhibition of the mitochondrial electron transport chain by this compound triggers a cascade of downstream cellular events.

Disruption of Cellular Respiration and ATP Synthesis

The primary and most immediate consequence of Myxothiazol's action is the cessation of electron flow through the respiratory chain. This leads to a rapid decrease in oxygen consumption and the collapse of the mitochondrial membrane potential, which in turn halts the production of ATP via oxidative phosphorylation. Cells become reliant on glycolysis for their energy needs, a state that is unsustainable for many cell types in the long term.

References

Methodological & Application

Application Notes and Protocols for Studying the Mitochondrial Electron Transport Chain with (+)-Myxothiazol

For Researchers, Scientists, and Drug Development Professionals

Introduction